2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline
CAS No.: 1853997-27-9
Cat. No.: VC8250361
Molecular Formula: C22H13BrN2
Molecular Weight: 385.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1853997-27-9 |
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Molecular Formula | C22H13BrN2 |
Molecular Weight | 385.3 g/mol |
IUPAC Name | 2-(4-bromonaphthalen-1-yl)-1,10-phenanthroline |
Standard InChI | InChI=1S/C22H13BrN2/c23-19-11-10-18(16-5-1-2-6-17(16)19)20-12-9-15-8-7-14-4-3-13-24-21(14)22(15)25-20/h1-13H |
Standard InChI Key | SDIWOGAFYQXTHJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3 |
Introduction
Chemical Identity and Structural Features
2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline is a tricyclic aromatic compound comprising a 1,10-phenanthroline core substituted at the 2-position with a 4-bromo-1-naphthalenyl group. Its molecular formula is C₂₂H₁₃BrN₂, with a molecular weight of 385.26 g/mol . Key structural features include:
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1,10-Phenanthroline backbone: A planar, conjugated system capable of forming stable complexes with transition metals.
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4-Bromo-1-naphthalenyl substituent: Introduces steric bulk and electronic effects, influencing reactivity and photophysical properties.
Synonyms include TC-OM-09 and 2-(4-bromo-naphthalen-1-yl)-1,10-phenanthroline .
Synthesis and Preparation
Key Synthetic Routes
The compound is synthesized via C–H functionalization of phenanthroline derivatives, leveraging metal- and light-free methods . A representative procedure involves:
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Radical-mediated carbamoylation: Oxamic acids react with persulfate ((NH₄)₂S₂O₈) in DMSO/water, generating carbamoyl radicals that add to the phenanthroline core .
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Substitution at the 2-position: Bromination of a naphthalenyl precursor, followed by coupling to the phenanthroline scaffold.
Reaction Optimization:
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Temperature: Bromine-substituted phenanthrolines require elevated temperatures (70°C) for efficient coupling .
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Workup: Precipitation methods (water, methanol, diethyl ether) improve yields for lipophilic products .
Supplier | Purity | Price Range (USD/kg) | Minimum Order (kg) |
---|---|---|---|
Hebei Xinsheng Co., Ltd. | 99.9% | $0.00–$35.00 | 1.0 |
Springchem Co., Ltd. | 99% | Not listed | Not listed |
Data sourced from ChemicalBook and Riyngroup .
Physical and Chemical Properties
Key Properties
Property | Value/Description | Source |
---|---|---|
Appearance | Off-white powder | |
Solubility | Soluble in organic solvents (e.g., DMSO) | |
Thermal Stability | Stable under inert conditions | |
Air Sensitivity | Requires inert gas storage |
Applications
Organic Light-Emitting Diodes (OLEDs)
The brominated naphthalenyl group enhances electroluminescence by:
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Tuning emission wavelengths: Bromine’s electron-withdrawing effect modifies π-conjugation.
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Improving device stability: Bulky substituents reduce aggregation in emissive layers .
Catalysis and Photocatalysis
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Metal complexes: Forms stable chelates with Cu(I), Ru, or Ir, enabling applications in visible-light photocatalysis .
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Radical reactions: Participates in allylation and cross-coupling reactions under palladium catalysis .
Nanostructured Materials
Used as a ligand in metal-organic frameworks (MOFs) or nanoparticles, leveraging its ability to coordinate metal ions .
Research Findings and Mechanistic Insights
C–H Functionalization Efficiency
The bromo substituent’s impact on reactivity:
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Electronic effects: Moderates radical addition to the phenanthroline core, necessitating optimized reaction conditions .
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Steric effects: Limits access to the 2,9-positions, favoring selective dicarbamoylation .
Comparative Stability
Relative to unsubstituted phenanthroline, the brominated derivative exhibits:
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